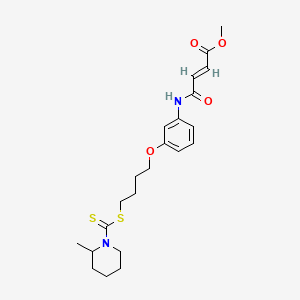![molecular formula C33H22N8Na4O15S4 B12406781 Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of 2-amino-8-oxido-6-sulfonaphthalen-1-yl. This intermediate is then coupled with 3-sulfoanilino to form the diazenyl compound. The final product is obtained by further coupling with 4-oxidonaphthalene-2-sulfonate under controlled conditions.
Industrial Production Methods
Industrial production typically involves large-scale batch processes where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the diazenyl linkages, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen, alkyl, or other functional groups.
科学研究应用
Chemistry
The compound is used as a dye in various chemical processes, including staining and labeling. Its stability and intense color make it suitable for use in analytical chemistry.
Biology
In biological research, it is used as a staining agent for tissues and cells. Its ability to bind to specific biological molecules makes it useful in histology and cytology.
Medicine
The compound has potential applications in medical diagnostics, particularly in imaging and diagnostic assays. Its ability to bind to specific biomolecules can be leveraged for targeted imaging.
Industry
In the textile industry, it is used as a dye for fabrics. Its stability and resistance to fading make it a preferred choice for high-quality textiles.
作用机制
The compound exerts its effects primarily through its ability to bind to specific molecules. The diazenyl groups facilitate binding to various substrates, while the sulfonate groups enhance solubility and stability. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for a wide range of applications.
相似化合物的比较
Similar Compounds
- Tetrasodium (6Z)-4-amino-6-({4’-[(2E)-2-(8-amino-1-oxo-5,7-disulfonato-2(1H)-naphthalenylidene)hydrazino]-3,3’-dimethoxy-4-biphenylyl}hydrazono)-5-oxo-5,6-dihydro-1,3-naphthalenedisulfonate
- Tetrasodium (3E)-6-amino-4-oxo-3-({7-sulfinato-4-[(E)-(4-sulfonatophenyl)diazenyl]-1-naphthyl}hydrazono)-3,4-dihydro-2,7-naphthalenedisulfonate
Uniqueness
The unique combination of diazenyl and sulfonate groups in Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate provides it with exceptional stability and intense coloration, making it superior to other similar compounds in terms of performance and application versatility.
属性
分子式 |
C33H22N8Na4O15S4 |
|---|---|
分子量 |
990.8 g/mol |
IUPAC 名称 |
tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C33H26N8O15S4.4Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;;;;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI 键 |
ZXRQHEAKVNYRIS-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)[O-])N=NC3=C(C=C(C=C3)NC(=NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)[O-])S(=O)(=O)[O-])N)S(=O)(=O)O)[O-])S(=O)(=O)O)N.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


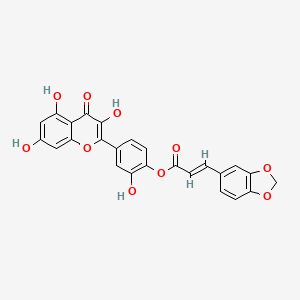
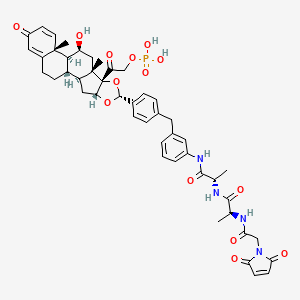
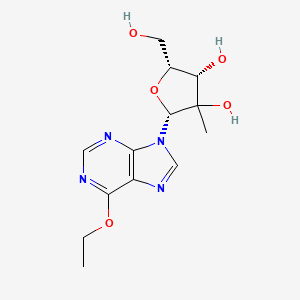
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)




![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
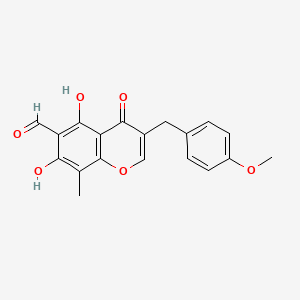
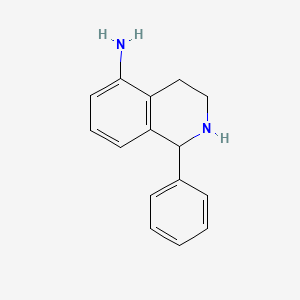

![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
